1-bromo-3,5-bis(3,5-ditert-butylphenyl)benzene
CAS No.: 120046-02-8
Cat. No.: VC8339032
Molecular Formula: C34H45B
Molecular Weight: 533.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 120046-02-8 |
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Molecular Formula | C34H45B |
Molecular Weight | 533.6 g/mol |
IUPAC Name | 1-bromo-3,5-bis(3,5-ditert-butylphenyl)benzene |
Standard InChI | InChI=1S/C34H45Br/c1-31(2,3)26-14-24(15-27(20-26)32(4,5)6)22-13-23(19-30(35)18-22)25-16-28(33(7,8)9)21-29(17-25)34(10,11)12/h13-21H,1-12H3 |
Standard InChI Key | NHWKDWCVWZDUAH-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Canonical SMILES | CC(C)(C)C1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Introduction
Structural Overview
Chemical Name: 1-Bromo-3,5-bis(3,5-ditert-butylphenyl)benzene
Molecular Formula:
Molecular Weight: Approximately 487.54 g/mol
Structure: The compound consists of a benzene ring substituted at the 1-position with a bromine atom and at the 3- and 5-positions with phenyl groups. Each phenyl group is further substituted at its 3- and 5-positions with bulky tert-butyl groups.
Key Features:
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Bromine Atom: Provides reactivity for further functionalization.
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Tert-Butyl Groups: Sterically hindered groups that increase hydrophobicity and reduce intermolecular interactions, often influencing solubility and stability.
Synthesis
The synthesis of 1-bromo-3,5-bis(3,5-ditert-butylphenyl)benzene involves multi-step organic reactions. A general synthetic route includes:
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Bromination of Benzene Derivatives:
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Bromination using reagents such as bromine or N-bromosuccinimide (NBS) in the presence of catalysts like iron tribromide ().
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Friedel-Crafts Alkylation:
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Introduction of tert-butyl groups via Friedel-Crafts alkylation using tert-butyl chloride () and aluminum chloride () as a catalyst.
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Coupling Reactions:
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Phenyl groups substituted with tert-butyl groups are introduced through cross-coupling reactions like Suzuki-Miyaura or Ullmann coupling.
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Final Bromination Step:
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Bromination at the desired position on the central benzene ring using selective conditions to achieve the target compound.
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Applications
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Organic Synthesis:
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The bromine atom serves as a reactive site for further functionalization through reactions such as nucleophilic substitution or cross-coupling (e.g., Suzuki or Heck reactions).
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Material Science:
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The steric bulk provided by the tert-butyl groups makes this compound potentially useful in designing liquid crystals, polymers, or organic semiconductors.
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Pharmaceutical Intermediates:
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While not directly used as a drug, it can serve as an intermediate for synthesizing biologically active compounds.
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Catalysis Research:
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The compound's steric hindrance may make it useful in studying reaction kinetics or as a ligand precursor in transition-metal catalysis.
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Challenges and Limitations
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Synthesis Complexity:
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Multi-step synthesis with precise control over regioselectivity can be challenging.
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Cost and Availability:
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The synthesis of such bulky compounds may involve expensive reagents and require specialized equipment.
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Limited Solubility:
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While soluble in non-polar solvents, its solubility in polar media is limited due to the hydrophobic tert-butyl groups.
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